2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
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Overview
Description
The compound “2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups including a piperazine ring and a purine ring. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Synthesis and Characterization
Research on related compounds, such as flunarizine and other piperazine derivatives, reveals advanced synthesis methods and characterization. For example, flunarizine, a drug that exhibits vasodilating effects and shows antihistamine activity, is produced via condensation reactions involving piperazine and other chemical entities (Shakhmaev, Sunagatullina, & Zorin, 2016). These synthesis techniques could be applicable or adaptable for synthesizing the compound , highlighting the importance of metal-catalyzed amination and other advanced synthetic methodologies in producing complex chemical entities.
Biological Activities
Studies on compounds with structural similarities, including various piperazine and acetamide derivatives, demonstrate a range of biological activities, such as anticonvulsant and antimicrobial properties. For instance, a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides showed significant protection in animal models of epilepsy (Obniska et al., 2015). These findings suggest that related compounds, including the one , could potentially have applications in the study of neurological disorders or in developing treatments for such conditions.
Potential Applications in Material Science
The synthesis of polyamides containing uracil and adenine, through reactions involving similar chemical structures, reveals applications in material science, specifically in the creation of novel polymers with potential biocompatibility or bioactivity (Hattori & Kinoshita, 1979). This research indicates the versatility of compounds with structural features related to the query compound, suggesting potential applications in developing new materials with specific functionalities.
Mechanism of Action
This compound acts as an inhibitor of ENTs. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km). The inhibitory effect of this compound could not be washed out, and it did not affect cell viability, protein expression, and internalization of ENT1 and ENT2 . Therefore, similar to FPMINT, this compound is an irreversible and non-competitive inhibitor .
Future Directions
Properties
IUPAC Name |
2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-7-9-27(10-8-26)14-6-4-3-5-13(14)21/h3-6H,7-12H2,1-2H3,(H2,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLUHPWPJRWECZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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